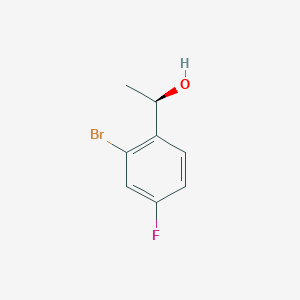

(R)-1-(2-bromo-4-fluorophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-bromo-4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYZIWSUVOQESX-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 1 2 Bromo 4 Fluorophenyl Ethanol

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. mdpi.com These approaches utilize whole microorganisms or isolated enzymes to catalyze the enantioselective reduction of the prochiral ketone precursor, 2-bromo-4-fluoroacetophenone. nih.gov The advantages of these methods include mild reaction conditions, high selectivity, and a reduced environmental footprint. mdpi.comnih.gov

Whole-cell biocatalysis leverages the metabolic machinery of microorganisms to perform desired chemical transformations. Various yeast and bacteria strains are capable of reducing 2-bromo-4-fluoroacetophenone to (R)-1-(2-bromo-4-fluorophenyl)ethanol with high enantioselectivity.

One notable example involves the use of Yarrowia lipolytica engineered to express specific alcohol dehydrogenases. These whole-cell biocatalysts can efficiently reduce the ketone precursor, achieving high conversions and excellent enantiomeric excess. The process often takes place in aqueous media, which minimizes the toxicity that can be associated with high substrate concentrations. Research has demonstrated that through effective coenzyme recycling systems, conversions greater than 95% and enantiomeric excess (ee) values exceeding 99% for the (R)-alcohol can be attained.

Table 1: Examples of Microbial Reduction for this compound Synthesis

| Microorganism | Enzyme System | Conversion | Enantiomeric Excess (ee) |

|---|

Isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are widely used in industrial pharmaceutical synthesis for the stereoselective reduction of ketones. nih.gov These enzymes offer high chemoselectivity and stereoselectivity, making them ideal for producing chiral alcohols like this compound. nih.gov

KREDs and ADHs catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the ketone. The enzyme's chiral active site directs the hydride to one of the two enantiotopic faces of the carbonyl, leading to the formation of a specific alcohol enantiomer. For the synthesis of the (R)-alcohol, an (S)-selective ketoreductase is typically employed, following Prelog's rule. The use of recombinant KREDs allows for the screening of a wide variety of enzymes to find one with optimal activity and selectivity for 2-bromo-4-fluoroacetophenone. rsc.org

Optimizing the biocatalytic process is crucial for achieving high efficiency, yield, and cost-effectiveness on an industrial scale. mdpi.commdpi.com Several factors significantly influence the outcome of the enzymatic or microbial reduction. mdpi.com

Key optimization parameters include:

Substrate and Product Concentration: High concentrations of the substrate (2-bromo-4-fluoroacetophenone) or the product alcohol can lead to enzyme inhibition or cellular toxicity. mdpi.com Careful control of substrate loading is necessary to maintain catalytic activity.

Coenzyme Recycling: The nicotinamide (B372718) cofactors (NADH or NADPH) required by dehydrogenases are expensive. An efficient in-situ cofactor regeneration system is essential for a commercially viable process. This is often achieved by adding a second enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate like glucose, which regenerates the NADPH consumed in the primary reaction.

Temperature and pH: Enzymes operate optimally within specific temperature and pH ranges. mdpi.com Deviations can lead to decreased activity or denaturation. These parameters must be fine-tuned for the specific enzyme or microorganism being used.

Enzyme/Microorganism Stability: The stability of the biocatalyst over the course of the reaction is critical for achieving high conversion. mdpi.com Immobilization of the enzyme or careful selection of robust microbial strains can enhance operational stability.

Table 2: Key Parameters for Biocatalytic Process Optimization

| Parameter | Importance | Optimization Strategy |

|---|---|---|

| Substrate Loading | Prevents enzyme inhibition and cell toxicity mdpi.com | Controlled feeding of the substrate |

| Coenzyme Regeneration | Reduces cost and drives the reaction to completion | Use of a secondary enzyme/substrate system (e.g., GDH/glucose) |

| pH | Maintains optimal enzyme activity mdpi.com | Buffering the reaction medium |

Asymmetric Chemical Synthesis Strategies

In addition to biocatalytic methods, asymmetric chemical synthesis provides reliable pathways to enantiomerically pure this compound. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction of 2-bromo-4-fluoroacetophenone.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of ketone reduction, a prochiral ketone can be converted into a chiral derivative, such as a chiral ketimine or enamine, by reacting it with a chiral amine auxiliary. The subsequent reduction of this intermediate is sterically biased by the auxiliary, leading to the formation of one diastereomer of the product preferentially. Finally, cleavage of the auxiliary group yields the enantiomerically enriched target alcohol. Common auxiliaries used in asymmetric synthesis include those derived from pseudoephedrine and oxazolidinones. sigmaaldrich.comnih.gov While this is a well-established strategy for asymmetric synthesis, specific applications for the reduction of 2-bromo-4-fluoroacetophenone are less commonly reported than catalytic methods.

Catalytic enantioselective reduction is a highly efficient method for producing chiral alcohols. This approach uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction.

This method employs a chiral oxazaborolidine catalyst, such as (R)-(+)-2-methyl-CBS-oxazaborolidine, in the presence of a stoichiometric reducing agent like a borane (B79455) complex (e.g., dimethylsulfide borane). chemicalbook.com The catalyst coordinates with the borane and the ketone's carbonyl oxygen, forming a rigid, six-membered transition state. This conformation sterically blocks one face of the ketone, forcing the hydride to attack from the less hindered face, thereby ensuring high enantioselectivity.

For the synthesis of this compound from 2-bromo-1-(4-fluorophenyl)ethan-1-one, the reaction can be carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com This procedure has been reported to achieve a quantitative yield (100%) and an outstanding enantiomeric excess of over 99%. chemicalbook.com

Table 3: Example of Catalytic Enantioselective Reduction

| Method | Catalyst | Reducing Agent | Solvent | Yield | Enantiomeric Excess (ee) |

|---|

Diastereoselective Synthetic Routes

Diastereoselective synthesis provides a powerful method for establishing stereocenters by temporarily incorporating a chiral auxiliary into an achiral substrate. This auxiliary guides the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recycled. For the synthesis of this compound, a hypothetical route can be devised using well-established chiral auxiliaries, such as the Evans' oxazolidinones. researchgate.netuvic.ca

The general strategy involves three key stages:

Auxiliary Installation: A prochiral precursor is covalently bonded to a chiral auxiliary. For instance, a 2-bromo-4-fluorophenylacetyl group could be attached to an enantiopure oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Diastereoselective Transformation: The chiral auxiliary directs the approach of a reagent to one of the two diastereotopic faces of the molecule. In this case, a diastereoselective reduction of the ketone carbonyl would be required. The steric hindrance imposed by the auxiliary's substituents dictates the trajectory of the reducing agent, leading to the preferential formation of one diastereomer of the resulting alcohol.

Auxiliary Cleavage: The chiral auxiliary is removed from the newly formed chiral alcohol, yielding the target enantiomerically enriched product.

A prominent example of a chiral auxiliary that can be employed is pseudoephenamine. It is known to provide exceptional stereocontrol in alkylation reactions that can be adapted for such syntheses. nih.govharvard.edu The process would involve creating an amide from 2-bromo-4-fluorobenzoic acid and (1R,2R)-pseudoephenamine. Subsequent reaction steps would build the ethanone (B97240) side chain, followed by a diastereoselective reduction and hydrolysis to cleave the auxiliary.

Table 1: Proposed Diastereoselective Route using an Evans-type Auxiliary

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Expected Diastereomeric Excess (de) |

|---|---|---|---|---|

| 1 | Acylation | 2-bromo-4-fluorophenylacetyl chloride, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Et3N | N-acylated oxazolidinone | N/A |

| 2 | Diastereoselective Reduction | Diisobutylaluminium hydride (DIBAL-H) or Lithium borohydride (B1222165) (LiBH4) at low temperature (-78 °C) | Diastereomerically enriched hydroxy-intermediate | >95% |

This method's primary advantage is the high degree of stereocontrol. However, it is often less atom-economical than catalytic methods due to the need to use the auxiliary in stoichiometric amounts. researchgate.net

Comparative Analysis of Synthetic Efficiency and Enantioselectivity

The most common and direct alternative to diastereoselective routes is the asymmetric catalytic reduction of the prochiral precursor, 1-(2-bromo-4-fluorophenyl)ethanone. Several catalytic systems are available, each with distinct advantages in terms of efficiency, enantioselectivity, cost, and operational simplicity.

Corey-Bakshi-Shibata (CBS) Reduction: This is one of the most reliable methods for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst with a borane source (e.g., borane-dimethyl sulfide (B99878) complex). The (R)-enantiomer of the alcohol is typically obtained using an (R)-configured catalyst. The reaction is known for its high enantioselectivity, often exceeding 98% enantiomeric excess (ee), and for its predictable stereochemical outcome. koreascience.kr

Reduction with Chiral Boranes: Reagents such as (−)-diisopinocampheylchloroborane ((-)-DIP-Chloride™) are highly effective for the asymmetric reduction of a wide range of ketones, including aryl haloalkyl ketones. researchgate.net A U.S. patent describes the reduction of various halosubstituted phenylalkylketones with optically pure diisopinocampheyl borane derivatives, highlighting the broad applicability of this method for generating chiral halo-alcohols with high enantiomeric purity. google.com

Biocatalytic Reduction: Enzymatic reductions using ketoreductases (KREDs) offer an environmentally friendly alternative. These reactions are typically performed in aqueous media under mild conditions and can provide exceptionally high enantioselectivities (>99% ee). The primary challenge lies in screening for a suitable enzyme that exhibits high activity and selectivity for the specific substrate.

The choice of method often depends on the desired scale of production. For laboratory-scale synthesis, the reliability of the CBS reduction is often favored. For industrial-scale production, the high efficiency and low catalyst loading of a well-developed biocatalytic process can be more economically viable.

Development of Scalable Synthetic Protocols for this compound

Transitioning a synthetic route from the laboratory to an industrial scale introduces significant challenges related to safety, cost, robustness, and environmental impact. For this compound, the asymmetric catalytic reduction of 1-(2-bromo-4-fluorophenyl)ethanone is the most promising candidate for large-scale production due to its high convergence and atom economy.

Process Optimization: Key parameters for optimization include catalyst loading, reaction temperature, concentration, and solvent choice. Minimizing the amount of expensive chiral catalyst without compromising yield or enantioselectivity is a primary goal. For borane reductions, controlling the reaction temperature is critical to prevent loss of enantioselectivity.

Safety Considerations: The use of pyrophoric and moisture-sensitive reagents like borane-dimethyl sulfide necessitates specialized equipment and handling procedures on a large scale. Biocatalytic methods, which operate in aqueous solutions under mild conditions, offer a significant safety advantage. acs.org

Advanced Manufacturing Technologies:

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic reactions like borane reductions. This technology can improve safety by minimizing the volume of hazardous reagents present at any given time and enhance consistency by ensuring uniform reaction conditions. acs.org

Enzymatic Resolution: For large-scale synthesis, dynamic kinetic resolution (DKR) presents a highly efficient option. A patent for the related compound R-1-(4-fluorophenyl)ethanol highlights a DKR process using a lipase (B570770) and a racemization catalyst. google.com This approach could be adapted, allowing for the theoretical conversion of 100% of the racemic starting alcohol (if produced cheaply) into the desired (R)-enantiomer. The development of a robust enzymatic process on a multi-kilogram scale has been successfully demonstrated for other chiral alcohols. acs.org

The development of a scalable protocol requires a holistic approach, balancing chemical efficiency with process safety, economic viability, and environmental sustainability. For this compound, a catalytic approach, whether chemocatalytic or biocatalytic, represents the most direct and scalable pathway to this valuable chiral intermediate.

Stereochemical Analysis and Enantiopurity Assessment of R 1 2 Bromo 4 Fluorophenyl Ethanol

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for separating and quantifying enantiomers. The fundamental principle involves the use of a chiral environment, either in the stationary phase or as a mobile phase additive, which interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral compounds like (R)-1-(2-bromo-4-fluorophenyl)ethanol. heraldopenaccess.us The separation is typically achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized onto a solid support (e.g., silica (B1680970) gel). The differential interaction between the enantiomers of the analyte and the CSP leads to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral molecules. For aryl alcohols like 1-(2-bromo-4-fluorophenyl)ethanol (B3188973), columns such as Chiralpak® AD or Chiralcel® OD are often employed. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), is crucial for optimizing resolution. asianpubs.org

Table 1: Illustrative Chiral HPLC Method Parameters for Separation of 1-(2-bromo-4-fluorophenyl)ethanol Enantiomers

| Parameter | Condition | Purpose |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Provides the chiral stationary phase for enantiomeric recognition. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Elutes the compounds; the ratio is optimized for resolution and run time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temp. | 25 °C | Ensures reproducible retention times by controlling separation kinetics. |

| Detection | UV at 225 nm | Quantifies the enantiomers based on their ultraviolet light absorption. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers | Allows for accurate determination of the enantiomeric excess. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another effective method for determining the enantiomeric purity of volatile compounds. For analytes like 1-(2-bromo-4-fluorophenyl)ethanol, derivatization may sometimes be employed to enhance volatility and thermal stability, for instance, by converting the alcohol group to an ester or ether. However, direct analysis is often possible.

The most common approach in chiral GC is the use of capillary columns coated with a chiral stationary phase, frequently based on derivatized cyclodextrins. gcms.cz Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include the analyte enantiomers within their cavities. The chiral selectors on the rim of the cyclodextrin (B1172386) interact differently with each enantiomer, leading to separation.

Table 2: Representative Chiral GC Method Parameters for Separation of 1-(2-bromo-4-fluorophenyl)ethanol Enantiomers

| Parameter | Condition | Purpose |

| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) | The chiral stationary phase provides enantioselective interactions. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 100 °C hold 1 min, then 5 °C/min to 200 °C | A temperature gradient to optimize the separation of enantiomers. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for detecting organic compounds. |

| Detector Temp. | 250 °C | Prevents condensation of the separated components. |

| Expected Outcome | Two distinct peaks corresponding to the (R) and (S) enantiomers. | Enables quantification of the area under each peak for e.e. calculation. |

Advancements in Chromatographic Separation of Enantiomers

The field of chiral separation is continually evolving, with advancements aimed at improving resolution, reducing analysis time, and broadening applicability. jiangnan.edu.cn One significant development is the rise of Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid (typically carbon dioxide) as the mobile phase. SFC often provides faster separations and higher efficiency compared to HPLC and is compatible with a wide range of polysaccharide-based CSPs. mdpi.com

Another area of progress is in the development of novel chiral stationary phases. mdpi.com This includes the creation of new cyclodextrin derivatives and protein-based CSPs that offer unique selectivities for challenging separations. mdpi.com Furthermore, the application of smaller particle sizes in HPLC columns (sub-2 µm), known as Ultra-High-Performance Liquid Chromatography (UHPLC), allows for significantly faster and more efficient chiral separations. Capillary electrophoresis (CE) has also emerged as a powerful technique due to its high separation efficiency and minimal sample consumption. nih.gov

Absolute Configuration Assignment Methodologies

While chromatography can separate enantiomers, it does not inherently identify which peak corresponds to the (R) or (S) configuration. Spectroscopic techniques, particularly chiroptical methods, are essential for the unambiguous assignment of the absolute configuration of a molecule. libretexts.org These methods are often coupled with quantum chemical calculations to correlate the experimental data with a specific stereoisomer. researchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.netbyopera.com It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net Since enantiomers have mirror-image structures, they produce VCD spectra that are equal in magnitude but opposite in sign, known as Cotton effects. ru.nl

The process for assigning the absolute configuration of this compound using VCD involves:

Experimental Measurement: The VCD spectrum of the enantiomerically enriched sample is recorded.

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is modeled using computational methods like Density Functional Theory (DFT). A conformational search is performed to identify all stable, low-energy conformers.

Spectrum Prediction: The VCD spectrum for the modeled enantiomer is calculated by averaging the spectra of its stable conformers, weighted by their predicted populations.

Comparison: The experimentally measured VCD spectrum is compared to the computationally predicted spectrum. A match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as (R). A mirror-image match would indicate the (S) configuration. rsc.orgacoreconsumiveis.com.br

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are related chiroptical techniques that provide information about the stereochemistry of a molecule based on its interaction with polarized light in the ultraviolet-visible (UV-Vis) region. frontiersin.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.net The resulting curve, particularly the sign and shape of its Cotton effects near an absorption maximum, can be characteristic of a specific absolute configuration. slideshare.net

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, arising from electronic transitions. rsc.orgnih.gov Similar to VCD, enantiomers produce mirror-image ECD spectra.

The assignment of absolute configuration for this compound using ECD follows a procedure analogous to that of VCD. researchgate.net The experimental ECD spectrum is measured and then compared with a spectrum predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations for a known configuration (e.g., R). acoreconsumiveis.com.brnih.gov The correlation between the signs and intensities of the experimental and calculated Cotton effects allows for an unambiguous assignment of the absolute stereochemistry. acoreconsumiveis.com.br

Correlation with Compounds of Known Absolute Stereochemistry

Investigation of Stereochemical Control in Reaction Mechanisms

The stereochemical outcome of a chemical reaction is governed by the reaction mechanism. In the synthesis of enantiomerically pure compounds like this compound, significant research has been dedicated to developing stereoselective reactions that favor the formation of one enantiomer over the other. A prominent and highly effective method for achieving this is the asymmetric reduction of a prochiral ketone precursor, 2-bromo-1-(4-fluorophenyl)ethanone.

One of the most successful strategies for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the carbonyl group of the ketone. The chirality of the catalyst directs the approach of the reducing agent, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Detailed research findings have demonstrated the efficacy of this approach in producing this compound with exceptional levels of enantiopurity. The use of the (R)-(+)-2-methyl-CBS-oxazaborolidine catalyst in the presence of a borane-dimethyl sulfide (B99878) complex (BH₃·Me₂S) has been shown to yield the desired (R)-enantiomer. The reaction proceeds with a high degree of stereochemical control, resulting in a product with a very high enantiomeric excess (ee).

The table below summarizes the key findings from a representative stereoselective synthesis of this compound.

| Precursor | Catalyst | Reducing Agent | Solvent | Yield | Enantiomeric Excess (ee) | Specific Rotation |

|---|---|---|---|---|---|---|

| 2-bromo-1-(4-fluorophenyl)ethanone | (R)-(+)-2-methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide complex (BH₃·Me₂S) | Tetrahydrofuran (B95107) (THF) | Not Reported | >99% | [α]D20 = -28 (c = 1, EtOAc) |

The high enantiomeric excess achieved in this reaction underscores the remarkable level of stereochemical control exerted by the chiral catalyst in the reduction of the prochiral ketone. This level of control is crucial for the synthesis of single-enantiomer compounds for applications where stereochemistry is a critical determinant of function. The specific rotation value provides a key physical characteristic for the synthesized (R)-enantiomer, allowing for its identification and quality control.

Spectroscopic Characterization of R 1 2 Bromo 4 Fluorophenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (R)-1-(2-bromo-4-fluorophenyl)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, allows for the unambiguous assignment of all atoms and provides insights into the molecule's conformation.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the hydroxyl group.

The aromatic region would likely display complex splitting patterns due to the coupling between the three non-equivalent aromatic protons. The proton ortho to the bromine atom (H-3) would be a doublet of doublets, coupled to H-5 and H-6. The proton ortho to the fluorine atom (H-5) would also be a doublet of doublets, coupled to H-3 and H-6. The proton meta to both halogens (H-6) would appear as a triplet of doublets.

The methine proton (CH-OH) is expected to appear as a quartet, coupled to the three protons of the adjacent methyl group. The methyl group (CH₃) would, in turn, be a doublet, coupled to the methine proton. The hydroxyl proton (OH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.0 - 7.6 | m | - |

| CH-OH | ~5.0 | q | ~6.5 |

| OH | Variable | br s | - |

Note: These are predicted values and may vary from experimental data.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts of the aromatic carbons are significantly influenced by the substituents.

The carbon bearing the fluorine atom (C-4) will show a large one-bond C-F coupling constant and will be shifted downfield. The carbon bearing the bromine atom (C-2) will also be deshielded. The ipso-carbon (C-1) attached to the ethanol (B145695) moiety will appear in the aromatic region. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.

The carbinol carbon (CH-OH) will resonate in the range typical for secondary alcohols, while the methyl carbon (CH₃) will appear at a higher field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-Br | ~120 |

| Aromatic C-ipso | ~140 |

| Aromatic CH | 115 - 135 |

| CH-OH | ~70 |

Note: These are predicted values and may vary from experimental data.

Fluorine (¹⁹F) NMR and Through-Space Coupling Investigations

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

An interesting aspect to investigate in this molecule would be the potential for through-space coupling between the fluorine atom and the protons of the ethanol side chain, particularly the methine proton. Such couplings, if observed, would provide valuable information about the preferred conformation of the molecule in solution. These through-space interactions are dependent on the spatial proximity of the coupled nuclei, rather than being transmitted through the bonding network.

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the methine proton and the methyl protons, and among the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons, such as the methine and methyl groups, and the aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the molecule. For example, correlations would be expected between the methyl protons and the methine carbon, as well as the ipso-aromatic carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the O-H, C-H, C-O, and C-X (halogen) bonds, as well as aromatic C=C stretching vibrations.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) are observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is expected to appear in the 1050-1150 cm⁻¹ range.

C-F and C-Br Stretches: The C-F stretching vibration will likely be a strong band in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F | 1200 - 1300 | Strong |

| C-O (alcohol) | 1050 - 1150 | Strong |

Note: These are predicted values and may vary from experimental data.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. For this compound, the FT-Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of its specific functional groups and the aromatic ring. While a specific experimental spectrum for this exact compound is not widely published, data from analogous structures, such as 1-(4-bromophenyl)ethanol (B1212655) and other substituted benzenes, allow for a reliable prediction of its key spectral features. nih.govresearchgate.net

The primary vibrational modes anticipated in the FT-Raman spectrum include:

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methyl and ethyl groups will appear in the 3000-2850 cm⁻¹ range. researchgate.net

C-C Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the phenyl ring are very prominent in Raman spectra and are expected to produce strong bands in the 1650-1200 cm⁻¹ region. researchgate.net These bands are highly characteristic of the aromatic structure.

C-O Stretching: The C-O stretching vibration of the secondary alcohol group is expected to appear in the 1200-1000 cm⁻¹ region.

Halogen Vibrations: The C-F and C-Br stretching vibrations are expected at lower wavenumbers. The C-F stretch typically appears in the 1350-1150 cm⁻¹ range, while the C-Br stretch is found in the 700-500 cm⁻¹ region.

The analysis of these vibrational frequencies provides a molecular fingerprint, confirming the presence of the key structural components of the molecule.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Structural Component |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethyl and Methyl Groups |

| C=C Aromatic Stretch | 1620 - 1400 | Phenyl Ring |

| C-F Stretch | 1350 - 1150 | Phenyl Ring |

| C-O Stretch | 1200 - 1000 | Ethanol Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands arising from π → π* transitions within the phenyl ring. The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the aromatic ring and the solvent used for the analysis. researchgate.netbiointerfaceresearch.com

The benzene (B151609) ring itself has two primary absorption bands: the E2-band around 204 nm and the B-band around 256 nm. For this compound, the presence of the bromo, fluoro, and hydroxyethyl (B10761427) substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands. This is due to the electronic effects of the substituents (both inductive and resonance effects) on the π-electron system of the ring.

Solvent polarity can also play a significant role. In polar solvents, interactions such as hydrogen bonding with the hydroxyl group can influence the energy of the electronic states, leading to shifts in the absorption maxima. biointerfaceresearch.com For instance, studies on similar aromatic alcohols have shown that the absorption maxima can vary depending on whether the solvent is protic or aprotic. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* (E2-band) | 200 - 230 | Substituted Phenyl Ring |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural elucidation.

For this compound (C₈H₈BrFO), the molecular ion peak [M]⁺ would be expected. A key feature would be the isotopic pattern of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum should display two molecular ion peaks of almost equal intensity at m/z values separated by 2 Da. docbrown.info

The fragmentation of aromatic alcohols in a mass spectrometer often follows predictable pathways. youtube.comwhitman.edu Common fragmentation patterns for this compound would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org This would result in the loss of a methyl radical (•CH₃), leading to a prominent fragment ion.

Loss of Water: Alcohols readily undergo dehydration, resulting in a peak corresponding to [M - H₂O]⁺. libretexts.orgyoutube.com This fragment is often observed even if the molecular ion peak is weak.

Cleavage of Halogens: The carbon-bromine bond can break, leading to the loss of a bromine radical (•Br) and resulting in an [M - Br]⁺ fragment.

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, though this typically requires higher energy.

Predicted mass spectrometry data suggests several possible adducts and fragments that could be observed. uni.lu

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Key Ions of this compound

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 217.97 | 219.97 | Molecular Ion |

| [M+H]⁺ | 218.98 | 220.98 | Protonated Molecule |

| [M+Na]⁺ | 240.96 | 242.96 | Sodium Adduct |

| [M-H₂O]⁺ | 200.97 | 202.97 | Loss of Water |

| [M-CH₃]⁺ | 202.96 | 204.96 | Loss of Methyl Radical |

Correlative Analysis of Experimental Spectroscopic Data with Computational Predictions

The integration of computational chemistry with experimental spectroscopy provides a powerful approach for the detailed structural and electronic characterization of molecules like this compound. mdpi.comresearchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties. researchgate.netresearchgate.net

By creating a computational model of the molecule, researchers can calculate theoretical spectra that can be compared directly with experimental results.

For FT-Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and Raman intensities of the molecule. researchgate.net Comparing the calculated spectrum with the experimental one helps in making precise assignments for each vibrational band, resolving ambiguities, and confirming the molecular conformation. researchgate.net

For UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. nih.govresearchgate.net This correlative analysis helps to assign the observed absorption bands to specific electronic transitions within the molecule.

For Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to calculate the energies of potential fragment ions. This helps in rationalizing the observed fragmentation patterns and understanding the underlying reaction mechanisms.

This synergistic approach, combining experimental measurements with theoretical calculations, allows for a more robust and comprehensive understanding of the spectroscopic properties of this compound, leading to a deeper insight into its molecular structure and reactivity. researchgate.netosu.edu

Computational and Theoretical Studies on R 1 2 Bromo 4 Fluorophenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of a molecule. These methods provide a static, time-independent view of the molecule in its ground or excited states.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the exchange-correlation energy, DFT calculations can determine the lowest energy conformation of a molecule, a process known as geometry optimization. mdpi.comnih.gov This optimization yields precise information on bond lengths, bond angles, and dihedral angles.

For (R)-1-(2-bromo-4-fluorophenyl)ethanol, geometry optimization would reveal the spatial arrangement of the bromo- and fluoro-substituted phenyl ring relative to the chiral ethanol (B145695) side chain. The results of such a calculation, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide the equilibrium structure of the molecule in the gas phase. researchgate.netresearchgate.net

Once the geometry is optimized, vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its fundamental vibrational modes. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C=C ring vibrations, or C-O bending. Comparing these theoretical spectra with experimental data helps confirm the molecular structure and assign spectral bands to specific vibrations. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated via DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Br | 1.912 |

| C-F | 1.355 | |

| C-O | 1.431 | |

| C-C (ring avg.) | 1.395 | |

| O-H | 0.965 | |

| Bond Angles (°) | C-C-Br | 121.5 |

| C-C-F | 118.9 | |

| C-C-O | 110.8 | |

| C-O-H | 108.5 | |

| Dihedral Angles (°) | Br-C-C-C | 179.8 |

| F-C-C-C | -179.5 | |

| C-C-C-O | -125.4 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would also be distributed over the aromatic system, particularly involving antibonding orbitals. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |

| HOMO-LUMO Energy Gap | ΔE | 5.90 |

| Ionization Potential | I ≈ -EHOMO | 6.85 |

| Electron Affinity | A ≈ -ELUMO | 0.95 |

| Chemical Hardness | η = (I - A) / 2 | 2.95 |

| Chemical Softness | S = 1 / (2η) | 0.17 |

| Electronegativity | χ = (I + A) / 2 | 3.90 |

| Electrophilicity Index | ω = χ² / (2η) | 2.57 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and bonds. wisc.eduq-chem.com This method localizes the molecular orbitals into bonding, anti-bonding, and non-bonding orbitals, allowing for the study of intramolecular charge transfer and hyperconjugative interactions. wisc.edu

For this compound, significant interactions would be expected between the lone pairs of the oxygen, fluorine, and bromine atoms (donors) and the anti-bonding π* orbitals of the phenyl ring (acceptors). These interactions describe the delocalization of electron density from the substituents into the aromatic system.

Table 3: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions via NBO

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(C-H) | 3.15 |

| LP(2) F | π(C-C)ring | 4.88 |

| LP(1) Br | π(C-C)ring | 2.50 |

| π(C-C)ring | π(C-C)ring | 21.30 |

| σ(C-H) | σ*(C-Br) | 1.95 |

*LP denotes a lone pair.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are usually associated with electronegative atoms like oxygen and fluorine. researchgate.net Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often found around hydrogen atoms, particularly the hydroxyl proton. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would show a strong negative potential (red) around the oxygen and fluorine atoms, making them sites for hydrogen bonding and electrophilic interaction. A significant positive potential (blue) would be expected on the hydroxyl hydrogen atom, highlighting its acidic character.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical values, when compared to experimental data (often using a scaling factor or linear regression), can aid in the structural elucidation and assignment of complex spectra. researchgate.net

IR/Raman Spectroscopy: As mentioned in section 5.1.1, the calculation of harmonic vibrational frequencies provides a theoretical IR and Raman spectrum. These computed frequencies are often scaled to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can help identify the nature of the electronic transitions, such as π→π* or n→π*. researchgate.net

Table 4: Exemplary Comparison of Calculated vs. Experimental Spectroscopic Data

| Spectrum | Parameter | Calculated Value | Experimental Value |

| ¹H NMR | Chemical Shift δ (ppm) - OH | 5.2 | 5.1 |

| Chemical Shift δ (ppm) - CH | 4.9 | 4.8 | |

| Chemical Shift δ (ppm) - Ar-H | 7.0-7.5 | 7.1-7.6 | |

| ¹³C NMR | Chemical Shift δ (ppm) - C-OH | 70.1 | 69.8 |

| Chemical Shift δ (ppm) - C-Br | 115.4 | 115.0 | |

| Chemical Shift δ (ppm) - C-F | 162.5 | 162.1 | |

| IR | Frequency (cm⁻¹) - O-H stretch | 3450 | 3420 |

| Frequency (cm⁻¹) - C-F stretch | 1245 | 1238 | |

| UV-Vis | Absorption Max (λmax, nm) | 268 | 265 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govnih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Investigate the rotational freedom around the C-C and C-O single bonds to identify the most stable and populated conformers in different environments (e.g., in a vacuum, in water, or in ethanol).

Study Solvation Effects: Simulate the molecule in a solvent box (like water or ethanol) to understand how solvent molecules arrange around the solute and to study the dynamics of hydrogen bonding between the molecule's hydroxyl group and the solvent. nih.gov

Simulate Solid-State Behavior: In a crystalline context, MD can be used to understand the motion of molecules within a crystal lattice, providing a link between computational theory and experimental techniques like solid-state NMR.

These simulations can reveal dynamic processes that are not accessible through static calculations, offering a more complete picture of the molecule's behavior in realistic conditions. acs.org

Conformational Landscape and Dynamic Behavior in Different Solvents

The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the chiral carbon (bearing the hydroxyl group) and the phenyl ring allows the molecule to adopt various conformations, or rotamers. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Theoretical investigations, often employing Density Functional Theory (DFT), can map out the potential energy surface of the molecule to identify the most stable conformers. The dynamic behavior of these conformers is significantly influenced by the surrounding solvent. For analogous compounds like 1-(4-bromophenyl)-2-fluoroethanol, studies have shown that the relative energies of different rotamers are highly dependent on solvent polarity. rsc.org In nonpolar solvents, intramolecular forces dominate, whereas polar solvents can stabilize conformers with larger dipole moments through intermolecular interactions.

For this compound, the key rotational angle determines the spatial relationship between the hydroxyl group and the bulky bromine atom on the aromatic ring. The solvent's dielectric constant can alter the energy landscape, favoring different conformer populations. For instance, a polar protic solvent like ethanol could form hydrogen bonds with the hydroxyl group, stabilizing conformations where the -OH group is more exposed. Conversely, a nonpolar solvent like carbon tetrachloride would favor conformations that maximize intramolecular stability, potentially through an intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine or bromine atom.

| Solvent | Dielectric Constant (ε) | Predicted Dominant Conformer | Rationale for Stabilization |

|---|---|---|---|

| Carbon Tetrachloride | 2.2 | Conformer A (Gauche) | Maximized intramolecular interactions (e.g., weak H-bonding) in a nonpolar environment. |

| Tetrahydrofuran (B95107) (THF) | 7.5 | Conformer B (Intermediate) | Moderate polarity begins to favor conformers with a larger dipole moment. |

| Ethanol | 24.5 | Conformer C (Trans/Anti) | Strong intermolecular hydrogen bonding with the solvent stabilizes the exposed hydroxyl group. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Conformer C (Trans/Anti) | High polarity and hydrogen bond accepting capability strongly stabilize conformers with large dipole moments. rsc.org |

Intermolecular Interactions and Solvent Effects

The chemical behavior of this compound is profoundly influenced by its interactions with solvent molecules and other solutes. nih.gov The molecule possesses several key features that dictate these interactions: a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor, a fluorophenyl ring that can engage in π-stacking and halogen bonding, and a bromine atom which can also participate in halogen bonds.

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystalline environment. mdpi.commdpi.comresearchgate.net In solution, the focus shifts to solvent-solute interactions. The effect of the solvent environment on chemical reactions can be analyzed using models like the Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity and ionizing power. researchgate.net

Hydrogen Bonding: In protic solvents (e.g., water, ethanol), the hydroxyl group is the primary site for strong hydrogen bonding interactions. These interactions are crucial for the molecule's solubility and can influence its conformational equilibrium, as noted previously.

Halogen Bonding: The bromine and fluorine atoms on the phenyl ring have regions of positive electrostatic potential (σ-holes) which can interact favorably with electron-rich atoms (like oxygen or nitrogen) from solvent molecules. researchgate.net These interactions, known as halogen bonds, are directional and can play a significant role in molecular recognition and crystal packing.

| Solvent Class | Example Solvents | Primary Interaction Type with this compound |

|---|---|---|

| Nonpolar | Hexane, Toluene (B28343) | Van der Waals (Dispersion) forces, π-π stacking (with Toluene). |

| Polar Aprotic | Acetone, DMSO | Dipole-dipole interactions, weak hydrogen bond acceptance, potential halogen bonding. |

| Polar Protic | Water, Ethanol, Methanol | Strong hydrogen bonding (donor and acceptor), dipole-dipole interactions. |

Theoretical Reactivity Descriptors and Mechanistic Insights

Conceptual Density Functional Theory (CDFT) provides a framework for understanding chemical reactivity through various descriptors calculated from the molecule's electronic structure. mdpi.com These descriptors help predict how and where a molecule will react, offering insights into reaction mechanisms without the need to model the entire reaction pathway.

Fukui Functions and Local Reactivity Analysis

The Fukui function, ƒ(r), is a key descriptor in CDFT that identifies the most reactive sites within a molecule. researchgate.net It measures the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of sites susceptible to electrophilic, nucleophilic, or radical attack. nih.gov

ƒ+(r): Predicts sites for nucleophilic attack (where an electron is best accepted).

ƒ-(r): Predicts sites for electrophilic attack (from where an electron is most easily donated).

ƒ0(r): Predicts sites for radical attack.

For this compound, a local reactivity analysis using Fukui functions would likely reveal that the oxygen atom of the hydroxyl group is a primary site for electrophilic attack (high ƒ- value). Conversely, the carbon atom bonded to the bromine atom is expected to be a key site for nucleophilic attack (high ƒ+ value), as the electronegative bromine atom polarizes the C-Br bond and makes the carbon electron-deficient. This type of analysis is invaluable for predicting regioselectivity in chemical reactions. researchgate.net

| Atomic Site | Predicted ƒ+ (for Nucleophilic Attack) | Predicted ƒ- (for Electrophilic Attack) | Interpretation of Reactivity |

|---|---|---|---|

| Hydroxyl Oxygen (O) | Low | High | Prone to attack by electrophiles (e.g., protonation, acylation). |

| Carbon bonded to Bromine (C-Br) | High | Low | Susceptible to attack by nucleophiles (e.g., SNAr reactions). |

| Aromatic Carbon (ortho to Br) | Moderate | Low | Potential site for nucleophilic attack, activated by electron-withdrawing halogens. |

| Aromatic Carbon (ortho to F) | Moderate | Low | Potential site for nucleophilic attack, activated by electron-withdrawing halogens. |

Analysis of Hyperconjugative and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and delocalization of electron density. ekb.eg It reinterprets the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. NBO analysis is particularly effective for quantifying hyperconjugative and charge transfer interactions, which are crucial for understanding molecular stability and structure. researchgate.netekb.eg

Hyperconjugation involves the interaction of electrons in a filled bonding orbital (or a lone pair) with an adjacent empty (or partially empty) anti-bonding orbital. The strength of this interaction is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization. ekb.eg

In this compound, several key hyperconjugative interactions are expected:

LP(O) → σ(C-C):* Delocalization of a lone pair (LP) from the hydroxyl oxygen into the anti-bonding orbital (σ*) of the adjacent carbon-carbon bond. This interaction stabilizes the molecule and can influence the rotational barrier around the C-O bond.

LP(F) → σ(C-C):* Delocalization of a lone pair from the fluorine atom into the anti-bonding orbitals of the aromatic ring C-C bonds.

σ(C-H) → σ(C-O):* Delocalization from a C-H bond on the ethyl group into the anti-bonding orbital of the C-O bond.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Significance |

|---|---|---|---|

| LP (O) | σ* (C-C) | High | Stabilizes the molecule, influences C-O bond rotation. |

| LP (F) | σ* (C-C)ring | Moderate | Contributes to the electronic properties of the phenyl ring. |

| σ (C-H) | σ* (C-Br) | Low | Weak interaction, but contributes to overall electronic delocalization. |

| σ (C-C)ring | σ* (C-Br) | Moderate | Delocalization within the aromatic system, influenced by the bromine substituent. |

Chemical Transformations and Derivatization of R 1 2 Bromo 4 Fluorophenyl Ethanol

Functional Group Interconversions and Modulations of the Chiral Center

The secondary alcohol functionality in (R)-1-(2-bromo-4-fluorophenyl)ethanol is a key site for various functional group interconversions. These transformations allow for the synthesis of a diverse range of derivatives with modified properties and functionalities.

Oxidation to Ketone: The hydroxyl group can be oxidized to the corresponding ketone, 2-bromo-1-(4-fluorophenyl)ethanone. rsc.orgnih.gov This transformation is a common step in the synthesis of various pharmaceutical intermediates. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Studies on the oxidation of secondary alcohols often show first-order kinetics with respect to both the alcohol and the oxidant. proquest.comorientjchem.orgresearchgate.net The mechanism for some oxidants involves the formation of a chromate (B82759) ester followed by a rate-determining step of C-H bond cleavage at the carbinol carbon. proquest.comorientjchem.org

Formation of Ethers and Esters: The hydroxyl group can undergo etherification or esterification to yield a wide array of derivatives. Etherification can be achieved under various conditions, including Williamson ether synthesis. Esterification can be catalyzed by acids or enzymes and is a common strategy for creating prodrugs or modifying the physicochemical properties of a molecule. google.comnih.gov

Conversion to Amines: The hydroxyl group can be converted to an amino group, leading to the formation of chiral amino alcohols such as (R)-2-amino-1-(2-bromo-4-fluorophenyl)ethanol. nih.govgoogle.comnih.govnih.gov This transformation can be achieved through a variety of synthetic routes, often involving the initial conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an amine or an azide (B81097) which is subsequently reduced.

A summary of common functional group interconversions is presented in the table below.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | Oxidizing Agent (e.g., PCC, DMP) | 2-bromo-1-(4-fluorophenyl)ethanone | Oxidation |

| This compound | Alkyl Halide, Base | (R)-1-(2-bromo-4-fluorophenyl)ethoxyalkane | Etherification |

| This compound | Carboxylic Acid, Acid Catalyst | (R)-1-(2-bromo-4-fluorophenyl)ethyl ester | Esterification |

| This compound | 1. Mesyl Chloride, Base; 2. Sodium Azide; 3. H₂, Pd/C | (R)-2-amino-1-(2-bromo-4-fluorophenyl)ethanol | Amination (via azide) |

Derivatization Reactions for Enhanced Analytical Detectability

For the purpose of analytical detection, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization of this compound can be employed to enhance its detectability. researchgate.net This is especially useful when the analyte lacks a strong chromophore or fluorophore, or when chiral separation is required. nih.govwikipedia.orgscience.gov

Derivatization chemically modifies the analyte to produce a new compound with properties more suitable for the chosen analytical method. researchgate.net For alcohols, this often involves the introduction of a "tag" that is either highly UV-absorbent or fluorescent. libretexts.orgthermofisher.com

UV-Visible Derivatization: Reagents that introduce an aromatic or other chromophoric group can be reacted with the hydroxyl group to increase the molar absorptivity of the analyte, thereby improving detection limits in UV-Vis spectroscopy. Common derivatizing agents for alcohols for UV detection include benzoyl chloride and phenyl isocyanate. researchgate.net

Fluorescence Derivatization: For even greater sensitivity, fluorescent tags can be attached. academicjournals.org A variety of reagents are available for the fluorescent derivatization of alcohols, including:

Dansyl Chloride (DNS-Cl): Reacts with alcohols to form highly fluorescent sulfonamide esters. researchgate.net

9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Reacts with alcohols to produce fluorescent carbamates. researchgate.netlibretexts.org

o-Phthalaldehyde (OPA): While primarily used for amines, it can be adapted for other functional groups under specific conditions. researchgate.netlibretexts.org

The table below summarizes some common derivatizing agents for alcohols.

| Derivatizing Agent | Functional Group Targeted | Detection Method |

| Benzoyl Chloride | Hydroxyl | UV-Visible |

| Phenyl Isocyanate | Hydroxyl | UV-Visible |

| Dansyl Chloride (DNS-Cl) | Hydroxyl | Fluorescence |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Hydroxyl | Fluorescence |

| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | Hydroxyl | Fluorescence (Chiral) |

Studies on Reaction Kinetics and Mechanistic Pathways

While specific kinetic and mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity of this compound can be understood by examining studies of similar secondary benzylic alcohols.

Oxidation Kinetics: The oxidation of secondary alcohols has been the subject of numerous kinetic studies. proquest.comorientjchem.orgresearchgate.netias.ac.inasianpubs.org For many chromium(VI)-based oxidants, the reaction is first order in both the alcohol and the oxidant. proquest.comorientjchem.org The mechanism is often proposed to proceed through the formation of a chromate ester intermediate. The subsequent rate-determining step is typically the cleavage of the α-C-H bond, a hypothesis supported by significant primary kinetic isotope effects observed when the α-hydrogen is replaced with deuterium. proquest.comorientjchem.orgias.ac.in

Mitsunobu Reaction Mechanism: The Mitsunobu reaction, a key method for inverting the stereochemistry of chiral alcohols, has a complex and debated mechanism. nih.govescholarship.orgrsc.org It is generally accepted that the reaction proceeds through an alkoxyphosphonium salt intermediate. organic-chemistry.org The nucleophile then displaces the activated hydroxyl group via an SN2 mechanism, leading to inversion of configuration. escholarship.orgorganic-chemistry.org The identity of the phosphine (B1218219) and the nature of the acidic nucleophile can influence the reaction pathway and outcome. escholarship.org

Stereospecific Transformations Maintaining or Inverting Configuration

Controlling the stereochemistry at the carbinol center is crucial in the synthesis of chiral molecules. For this compound, several stereospecific transformations can be employed to either retain or invert its configuration.

Inversion of Configuration: The most common method for inverting the stereocenter of a secondary alcohol is the Mitsunobu reaction. organic-chemistry.org By reacting this compound with a suitable nucleophile (e.g., a carboxylic acid) in the presence of a phosphine (like triphenylphosphine) and a dialkyl azodicarboxylate (such as diethyl azodicarboxylate, DEAD), the corresponding (S)-ester can be formed with clean inversion of configuration. escholarship.orgorganic-chemistry.org Subsequent hydrolysis of the ester yields (S)-1-(2-bromo-4-fluorophenyl)ethanol.

Stereoselective Synthesis: An alternative to modifying the existing stereocenter is the stereoselective synthesis of either enantiomer from a prochiral precursor. The ketone, 2-bromo-1-(4-fluorophenyl)ethanone, can be stereoselectively reduced to either the (R) or (S) alcohol. chemicalbook.com This is often achieved using chiral reducing agents or catalysts, such as the Corey-Bakshi-Shibata (CBS) reduction. Using (R)-(+)-2-methyl-CBS-oxazaborolidine as the catalyst with a borane (B79455) source typically yields the (R)-alcohol, while the (S)-(-)-2-methyl-CBS-oxazaborolidine catalyst produces the (S)-enantiomer. chemicalbook.com

The following table outlines key stereospecific transformations.

| Transformation | Starting Material | Key Reagents | Product | Stereochemical Outcome |

| Inversion | This compound | Carboxylic Acid, PPh₃, DEAD | (S)-1-(2-bromo-4-fluorophenyl)ethyl ester | Inversion |

| Stereoselective Reduction | 2-bromo-1-(4-fluorophenyl)ethanone | (R)-(+)-2-Methyl-CBS-oxazaborolidine, Borane | This compound | Formation of (R)-enantiomer |

| Stereoselective Reduction | 2-bromo-1-(4-fluorophenyl)ethanone | (S)-(-)-2-Methyl-CBS-oxazaborolidine, Borane | (S)-1-(2-bromo-4-fluorophenyl)ethanol | Formation of (S)-enantiomer |

Applications of R 1 2 Bromo 4 Fluorophenyl Ethanol As a Chiral Intermediate

Role in the Enantioselective Synthesis of Chiral Pharmaceuticals

The precise three-dimensional arrangement of atoms in a pharmaceutical ingredient is critical to its biological activity. (R)-1-(2-bromo-4-fluorophenyl)ethanol serves as a key starting material for introducing chirality into drug molecules, ensuring that only the desired, therapeutically active enantiomer is produced.

One notable application of this chiral intermediate is in the synthesis of antagonists for the nuclear receptor REV-ERB. REV-ERBα and REV-ERBβ are considered promising therapeutic targets for a range of conditions, including metabolic diseases, inflammatory disorders, and certain cancers. The development of synthetic ligands that can modulate the activity of these receptors is an active area of research. For instance, the synthetic antagonist SR8278 has been identified as a valuable chemical tool for probing REV-ERB function. nih.govresearchgate.netmedchemexpress.com While detailed synthetic pathways can vary, chiral alcohols with structural similarities to this compound are crucial for building the necessary stereochemistry in molecules targeting these complex receptors. The synthesis of such antagonists often involves the construction of a core scaffold to which chiral side chains, derived from intermediates like this compound, are attached.

The table below summarizes the key details of a representative REV-ERBα antagonist whose synthesis relies on chiral precursors.

| Pharmaceutical Target | Compound Example | Therapeutic Potential | Role of Chiral Intermediate |

| REV-ERBα | SR8278 | Metabolic diseases, Cancer, Circadian rhythm disorders | Establishes the required stereocenter for receptor binding and antagonist activity. |

Utilization in the Synthesis of Agrochemicals

Chirality is also of paramount importance in the agrochemical industry. The use of single-enantiomer pesticides can lead to higher efficacy at lower application rates, reduced environmental impact, and lower toxicity to non-target organisms. nih.gov Halogenated aromatic compounds are a common feature in the molecular structure of modern fungicides, herbicides, and insecticides.

Contribution to the Synthesis of Specialty Chemicals and Advanced Materials

The unique combination of chirality and optoelectronic properties derived from the fluorinated aromatic ring makes this compound an attractive building block for specialty chemicals and advanced materials, particularly in the field of liquid crystals.

Chiral liquid crystals, also known as cholesteric liquid crystals, are used in a variety of display and photonic applications. beilstein-journals.orgnih.govnih.gov These materials are typically formed by adding a chiral dopant to an achiral nematic liquid crystal host. The chiral dopant induces a helical twist in the nematic phase, leading to unique optical properties such as the selective reflection of light. The efficiency of a chiral dopant is measured by its Helical Twisting Power (HTP).

Molecules derived from this compound are excellent candidates for high-HTP chiral dopants. york.ac.ukresearchgate.net The chiral center induces the helical structure, while the rigid, polarizable bromofluorophenyl group can enhance the material's mesogenic properties and stability. The synthesis of such dopants typically involves esterification or etherification of the chiral alcohol with a mesogenic (liquid crystal-like) core structure.

| Material Class | Application | Role of this compound | Key Properties |

| Chiral Liquid Crystals | LCDs, Optical Films, Photonic Devices | Serves as the chiral precursor for dopants that induce a helical structure in nematic hosts. | High Helical Twisting Power (HTP), Thermal Stability, Desired Optical Properties. |

Design and Synthesis of Novel Molecular Scaffolds Incorporating the this compound Moiety

The functional groups present in this compound provide multiple reaction sites for constructing more complex and novel molecular architectures. The chiral alcohol can be transformed into other functional groups, while the bromine atom on the aromatic ring is particularly useful for palladium-catalyzed cross-coupling reactions.

Reactions such as the Suzuki-Miyaura coupling and the Heck reaction are powerful tools for forming new carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.orgnih.govnih.govnih.gov Using this compound or its derivatives as a substrate, chemists can couple the aryl bromide with a wide variety of boronic acids (Suzuki) or alkenes (Heck) to build elaborate, three-dimensional structures while retaining the original chirality. This strategy allows for the creation of diverse libraries of chiral compounds for screening in drug discovery and materials science. For example, coupling the intermediate with heteroaromatic boronic acids can lead to novel heterocyclic scaffolds, which are prevalent in many biologically active molecules.

The table below outlines the potential of this intermediate in key cross-coupling reactions.

| Reaction Type | Coupling Partner | Resulting Structure | Significance |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Chiral Biaryl or Heterobiaryl Compounds | Access to complex scaffolds for pharmaceuticals and functional materials. |

| Heck Reaction | Alkenes | Chiral Stilbene Derivatives and Analogues | Formation of C(sp²)-C(sp²) bonds to create conjugated systems. |

Emerging Research Frontiers and Future Perspectives

Integration of (R)-1-(2-bromo-4-fluorophenyl)ethanol Synthesis with Flow Chemistry and Continuous Manufacturing

The shift from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in the production of active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgd-nb.info The synthesis of this compound, typically achieved through the asymmetric reduction of 2-bromo-4-fluoroacetophenone, is well-suited for adaptation to a continuous flow process.

Flow chemistry offers numerous advantages over batch production, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater process control, leading to higher consistency and product quality. pharmtech.commdpi.com For the synthesis of this compound, a continuous process could involve pumping a solution of the prochiral ketone, 2-bromo-4-fluoroacetophenone, and a reducing agent through a reactor containing an immobilized chiral catalyst. umontreal.ca This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize conversion and enantioselectivity. nih.gov

| Parameter | Batch Processing | Continuous Flow Manufacturing |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes at any time. scitube.io |

| Heat Transfer | Often inefficient, leading to potential hotspots and side reactions. | Highly efficient, allowing for precise temperature control. |

| Process Control | Limited; parameters can vary throughout the batch. | Superior control over temperature, pressure, and residence time. |

| Scalability | Challenging; often requires re-optimization of processes. | More straightforward scale-up by extending operation time or using parallel reactors. |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. |

| Catalyst Recycling | Often requires additional separation steps. | Facilitated by using immobilized catalysts in packed-bed reactors. umontreal.ca |

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The critical step in synthesizing this compound is the enantioselective reduction of 2-bromo-4-fluoroacetophenone. The development of novel and more efficient catalytic systems is a primary focus of current research to achieve higher enantiomeric excess (ee), greater activity, and improved cost-effectiveness.